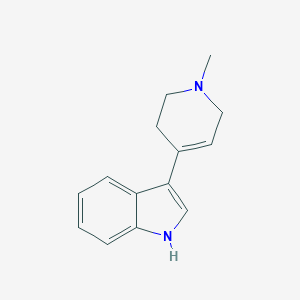

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

説明

特性

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-6,10,15H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUENQRYBZHHPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169750 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17403-03-1 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent alkylation or acylation reactions can introduce the tetrahydropyridine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and minimize by-products .

化学反応の分析

Types of Reactions

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the tetrahydropyridine ring to a more saturated piperidine ring.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5- and 7-positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is , and it features a complex structure that combines an indole moiety with a tetrahydropyridine ring. This structural arrangement contributes to its diverse biological activities.

Antidepressant Activity

Research has indicated that derivatives of this compound exhibit antidepressant-like effects. In a study involving animal models, compounds with this structure demonstrated significant reductions in depressive behaviors when subjected to forced swim tests and tail suspension tests. These findings suggest that the compound may influence neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties against oxidative stress and neuroinflammation. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines in microglial cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antitumor Activity

Emerging evidence suggests that this compound derivatives possess antitumor properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. This mechanism highlights their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal treatments .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Significant reduction in depressive behaviors in animal models. |

| Study B | Neuroprotection | Inhibition of pro-inflammatory cytokine production in microglial cells. |

| Study C | Antitumor activity | Induction of apoptosis in cancer cell lines through caspase activation. |

| Study D | Antimicrobial activity | Effective against multiple bacterial strains and fungi. |

作用機序

The mechanism of action of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets. For instance, as an nNOS inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can reduce the production of nitric oxide, which is involved in pain signaling pathways .

類似化合物との比較

Comparison with Similar Compounds

The pharmacological and structural properties of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole are influenced by substituents on both the indole and tetrahydropyridine moieties. Below is a systematic comparison with structurally related analogs:

Substituent Variations on the Tetrahydropyridine Ring

Substituent Variations on the Indole Ring

Receptor Affinity and Selectivity

A comparative analysis of receptor binding data highlights the impact of structural modifications:

- Dopamine D₂ Receptor : The benzyl-substituted analog D2AAK1_3 (5-ethoxyindole derivative) exhibits moderate affinity (Ki = 151 nM, pKi = 6.82) .

- Serotonin Receptors :

- Muscarinic Receptors : Benzyl- and methoxy-substituted compounds act as allosteric modulators .

Structural and Thermal Properties

- Crystallography : The methyl-substituted parent compound forms hydrogen-bonded dimers in the solid state, stabilizing its orthorhombic lattice . Benzyl-substituted analogs lack detailed crystallographic data but display distinct IR spectra (e.g., N-H stretching at 3225 cm⁻¹) due to hydrogen bonding .

- Thermal Stability : Thermal studies on D2AAK1_3 (5-ethoxy derivative) reveal decomposition above 200°C, typical for such indole derivatives .

生物活性

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C14H17N3

- Molecular Weight : 227.305 g/mol

- CAS Number : 116480-62-7

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. In a comparative study, it demonstrated superior cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the standard drug bleomycin . The unique structural features of the compound enhance its interaction with biological targets involved in tumor progression.

2. Neuroprotective Effects

The compound shows promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cholinergic dysfunction associated with Alzheimer's . Additionally, it has been noted for its antioxidant properties, contributing to neuroprotection by mitigating oxidative stress .

3. Antimicrobial Properties

Studies have highlighted the antimicrobial activity of tetrahydropyridine derivatives, including this indole compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Interaction : The compound acts as a ligand for muscarinic acetylcholine receptors (M3R), which are involved in cell proliferation and survival pathways. This interaction may explain its anticancer effects .

- Enzyme Inhibition : Its role as an AChE inhibitor is crucial for enhancing cholinergic neurotransmission, which is beneficial in neurodegenerative conditions .

Case Studies

Several case studies have documented the efficacy of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate cytotoxic effects on FaDu cells.

- Findings : The compound induced apoptosis more effectively than bleomycin.

- : Suggests potential as a lead compound for developing new anticancer therapies.

-

Neuroprotective Study :

- Objective : Assess inhibition of cholinesterases.

- Findings : Demonstrated significant inhibition rates against AChE and BuChE.

- : Supports further investigation for Alzheimer’s treatment.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how do reaction conditions influence yield?

The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, reacting indole derivatives with 1-methyl-1,2,3,6-tetrahydropyridine precursors in pyridine with tosyl chloride can yield the target molecule, though unexpected by-products may form due to ring-opening or sulfonylation . Optimization involves controlling temperature (e.g., 0°C for reagent addition) and using solvents like acetonitrile for crystallization. Yield improvements (e.g., 20% to higher purity) require iterative solvent extraction and drying (e.g., MgSO₄) .

Q. How is this compound identified and quantified in pharmaceutical impurity profiling?

High-performance liquid chromatography (HPLC) with UV detection is standard. The USP monograph specifies a C18 column, mobile phase (e.g., phosphate buffer and acetonitrile), and detection at 225 nm. Relative retention times (e.g., ~1.04 vs. naratriptan at 1.0) and resolution (R ≥ 1.5) are critical for distinguishing it from related substances like 3-(1-methylpiperidin-4-yl)-1H-indole (RRT ~0.93) . Response factors (e.g., 0.6 for the target vs. 1.0 for naratriptan) guide quantification .

Q. What spectroscopic methods confirm the compound’s structure?

1H/13C NMR : Key signals include δ 10.84 ppm (indole NH), δ 6.61–7.78 ppm (aromatic protons), and δ 2.46 ppm (methyl group) . ESI-MS : Fragmentation patterns (e.g., m/z 195 from loss of tosyl group) validate molecular integrity . X-ray crystallography (e.g., orthorhombic P212121 space group, a=7.9192 Å, b=11.4344 Å) provides definitive bond-length and puckering data .

Advanced Research Questions

Q. How does the tetrahydropyridine ring’s puckering affect receptor binding in serotonin-related targets?

Ring puckering (quantified via Cremer-Pople coordinates) influences the molecule’s conformation and interaction with 5-HT1A receptors. Replacing the tetrahydropyridine with a piperidin-3-yl group (flattened ring) reduces steric hindrance, enhancing postsynaptic agonism . Molecular docking studies suggest that puckering amplitude (q) > 0.5 Å and phase angle (φ) ~30° optimize binding to serotonin transporters (SERT) .

Q. What strategies resolve synthetic by-products like 3-[1-(4-methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole?

By-products arise from competing sulfonylation or ring-opening. Chromatographic separation (e.g., silica gel column with chloroform/methanol) isolates impurities. Crystallography (e.g., single-crystal X-ray) confirms structures, while NMR monitors reaction progress (e.g., disappearance of δ 4.27 ppm dihydropyridine proton) . Adjusting stoichiometry (e.g., limiting tosyl chloride) minimizes side reactions .

Q. How do substituents on the indole ring modulate α1A-adrenoceptor affinity?

Introducing electron-withdrawing groups (e.g., Br at position 5) increases lipophilicity and affinity (Ki < 10 nM). Comparative studies show 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole has higher α1A selectivity than unsubstituted analogs due to enhanced hydrophobic interactions . Structure-activity relationship (SAR) models highlight the importance of indole C3 position for hydrogen bonding .

Q. What computational methods predict the compound’s metabolic stability?

Density functional theory (DFT) calculates oxidation potentials of the tetrahydropyridine ring, identifying susceptibility to CYP450-mediated N-demethylation. In silico metabolism tools (e.g., MetaSite) predict major metabolites, guiding synthetic modifications (e.g., fluorination at C4 to block oxidation) .

Q. Methodological Notes

- Synthetic Optimization : Use kinetic studies (e.g., reaction monitoring via TLC/NMR) to identify rate-limiting steps .

- Data Contradictions : Discrepancies in receptor binding data (e.g., 5-HT1A vs. SERT affinity) may arise from assay conditions (e.g., cell membrane purity). Validate via orthogonal methods (e.g., radioligand displacement and functional cAMP assays) .

- Advanced Characterization : Pair X-ray crystallography with molecular dynamics simulations to correlate solid-state and solution-phase conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。